![molecular formula C18H22N2O4 B12899002 2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-65-4](/img/structure/B12899002.png)
2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Dimethoxy Groups: The dimethoxy groups are typically introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways responsible for chitin production . This inhibition is achieved through binding to the active site of chitin synthase enzymes, thereby preventing the formation of chitin, which is essential for the exoskeleton of insects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-N-(2-nitrophenyl)benzamide: Similar structure but with a nitro group instead of the isoxazole ring.
5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazoles: Known for their inhibitory effects on chitin synthesis.
Uniqueness
2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide stands out due to its unique combination of a benzamide core with dimethoxy groups and an isoxazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
82558-65-4 |
|---|---|
Fórmula molecular |
C18H22N2O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-6-10-18(2,3)14-11-15(24-20-14)19-17(21)16-12(22-4)8-7-9-13(16)23-5/h6-9,11H,1,10H2,2-5H3,(H,19,21) |
Clave InChI |
PUWQIXJRGVMXFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


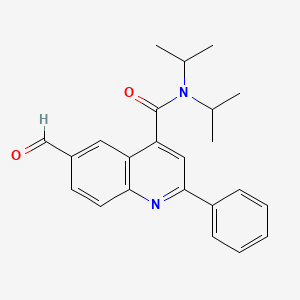
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
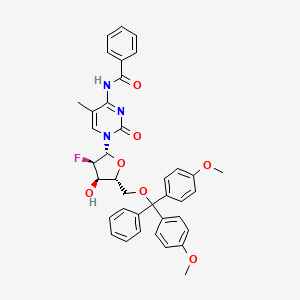



![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
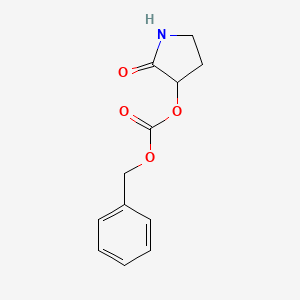

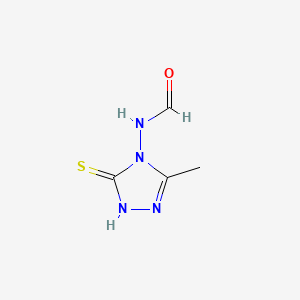
![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
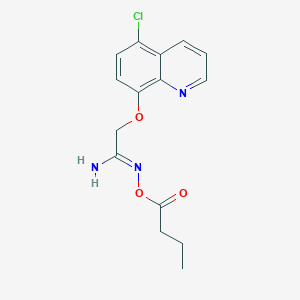
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)

